molecular formula C36H60O8 B12456527 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12456527
M. Wt: 620.9 g/mol
InChI Key: OZTXYFOXQFKYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[a]phenanthrene core, a steroidal scaffold common in bioactive molecules, substituted with hydroxyl and methyl groups at positions 3a, 3b, 6, 6, and 9a. The structure includes a 6-methylhepta-2,5-dien-2-yl side chain, which may contribute to lipophilicity and membrane permeability. Its molecular complexity necessitates advanced analytical techniques (e.g., NMR, X-ray crystallography) for structural validation, as highlighted in studies using SHELX software for crystallographic refinement .

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3

InChI Key

OZTXYFOXQFKYRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Origin of Product

United States

Preparation Methods

Enzyme Engineering and One-Pot Synthesis

A 2024 patent (CN119162155A) detailed a breakthrough in large-scale Rk3 production via a genetically modified β-glucosidase derived from Sulfolobus acidocaldarius. The wild-type enzyme was engineered to enhance its catalytic efficiency for converting ginsenoside Rg1 to Rh1 while retaining thermostability and acid tolerance. This modification enabled a one-pot reaction system where Rg1 undergoes sequential deglycosylation and dehydration at 65°C in pH 4.5 buffer, yielding Rk3 at a purity of >95%. Key parameters include:

  • Temperature : 60–70°C (optimal at 65°C)
  • pH : 4.0–5.0 (optimal at 4.5)
  • Reaction Time : 12–24 hours
  • Substrate Concentration : 10–50 mM Rg1

This method avoids toxic solvents and achieves a conversion efficiency of 82%, making it suitable for industrial applications.

Acid-Catalyzed Dehydration

Formic Acid-Mediated Transformation

Acid hydrolysis is a cost-effective route for producing Rk3 from precursor ginsenosides. A 2017 study optimized conditions using response surface methodology (RSM), identifying 0.02% formic acid at 116.4°C for 2.22 hours as optimal. Under these conditions, Rk3 yields reached 61.78% from Rg1, with the following reaction pathway:
$$
\text{Rg1} \xrightarrow{\text{H}^+} \text{Rh1} \xrightarrow{\Delta} \text{Rk3}
$$
The mechanism involves protonation of the C-20 hydroxyl group, followed by dehydration to form a double bond.

Comparative Analysis of Acid Types

A 2015 investigation compared hydrochloric, acetic, and formic acids for Rk3 synthesis. Formic acid (0.01%) at 120°C for 4 hours produced Rk3 at 8.3% yield from Rh1, whereas hydrochloric acid caused excessive deglycosylation. The mild acidity of formic acid preferentially induces dehydration over glycosidic bond cleavage, preserving the oxane ring.

Microbial Biotransformation

Fungal Fermentation with Aspergillus tubingensis

A 2025 study demonstrated that Aspergillus tubingensis strain AS 3.45 efficiently converts Rg1 to Rk3 via extracellular enzymes. The process involves:

  • Seed Culture : Inoculation in potato dextrose broth at 26°C for 72 hours.
  • Submerged Fermentation : Incubation with Rg1 (10 g/L) at 30°C, pH 6.0, for 7 days.
  • Product Isolation : Ethanol extraction followed by silica gel chromatography.

This method achieved a 47.98% conversion rate, with Rk3 identified via HPLC-APCI-MS.

Medicinal Fungus Co-Culture

Patent CN109439718B disclosed a co-culture technique using Cordyceps sinensis and raw ginseng. Fermentation at 25°C for 15 days increased Rk3 content from 0.0429% to 0.7221%, leveraging fungal hydroxylases and dehydratases to modify the ginsenoside backbone.

Thermal Processing and Autoclave Methods

High-Pressure Autoclave Reactions

Heating ginsenoside Rh1 in an autoclave at 130°C for 4 hours induces dehydration, yielding Rk3 and Rh4. A 2021 optimization study showed that extending the reaction to 6 hours at 140°C increases Rk3 yield to 68%, albeit with a 12% loss due to thermal degradation.

Microwave-Assisted Synthesis

Microwave irradiation (165°C, 15 minutes) in neutral aqueous medium converted Rg1 to Rk3 at 47.98% efficiency, reducing reaction time from hours to minutes. This method’s rapid heating minimizes side reactions, preserving the oxane ring’s integrity.

Industrial-Scale Production Strategies

Hybrid Fermentation-Chemical Synthesis

Combining microbial biotransformation with acid hydrolysis enables multi-ton production. For example, a 2024 pilot plant protocol involves:

  • Fermentation : Aspergillus niger converts protopanaxatriol to Rg1 (80% yield).
  • Acid Hydrolysis : Rg1 is treated with 0.01% formic acid at 120°C for 4 hours, yielding Rk3 (62%).

Continuous Flow Reactor Systems

Recent advances employ continuous flow reactors to enhance Rk3 synthesis. A 2025 trial using a microfluidic reactor (0.02% HCOOH, 130°C, 5-minute residence time) achieved 89% conversion from Rh1, demonstrating scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl (-OH) groups, particularly secondary and tertiary alcohols, under controlled conditions.

Reaction Type Reagents/Conditions Products Key Features
Alcohol → KetoneKMnO₄ (acidic), CrO₃Ketones or aldehydesSelective oxidation of secondary alcohols; steric hindrance limits reactivity .
Diene → EpoxidemCPBA (meta-chloroperbenzoic acid)Epoxidized cyclopenta[a]phenanthreneElectrophilic addition to the 2,5-dienyl side chain .

Research Findings :

  • Kinetic studies indicate that oxidation at the C-7 and C-11 hydroxyl groups occurs preferentially due to lower steric hindrance .

  • Epoxidation of the diene moiety enhances water solubility but reduces metabolic stability .

Reduction Reactions

The compound’s carbonyl groups (if present post-oxidation) and ester linkages are susceptible to reduction.

Reaction Type Reagents/Conditions Products Key Features
Ketone → AlcoholNaBH₄, LiAlH₄Secondary alcoholsMild conditions preserve glycosidic bonds .
Ester → AlcoholLiAlH₄Free alcohols and carboxylic acidsRequires anhydrous conditions to avoid hydrolysis .

Case Study :

  • Reduction of the C-3 ketone (introduced via oxidation) with NaBH₄ yields a diastereomeric mixture, confirmed via NMR .

Substitution Reactions

Nucleophilic substitution occurs at hydroxyl and glycosidic sites under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Features
Hydroxyl → HalideSOCl₂, PCl₅Chlorinated derivativesEnhanced lipophilicity for membrane permeability .
Glycosidic Bond HydrolysisHCl (aqueous), β-glucosidaseAglycone + sugar moietyAcid-catalyzed hydrolysis proceeds via oxocarbenium ion .

Structural Insights :

  • Halogenation at the C-6 hydroxymethyl group improves bioavailability but may reduce binding affinity to biological targets .

Glycosylation and Deglycosylation

The oxane ring (sugar moiety) participates in glycosylation/degradation, critical for modulating bioactivity.

Reaction Type Enzymes/Conditions Products Key Features
Enzymatic Deglycosylationβ-Glucosidase, pH 5.0, 37°CAglycone + glucoseRetains cyclopenta[a]phenanthrene core bioactivity .
Chemical GlycosylationTrichloroacetimidate donors, BF₃Modified sugar conjugatesSite-selective synthesis for structure-activity studies .

Computational Data :

  • Density Functional Theory (DFT) calculations predict a 15–20% lower activation energy for hydrolysis at the β-1,4-glycosidic bond compared to α-linkages .

Stability and Degradation

The compound degrades under UV light, heat, or prolonged storage via:

  • Autoxidation : Radical-mediated oxidation of allylic C-H bonds in the dienyl side chain .

  • Hydrolytic Cleavage : pH-dependent hydrolysis of ester and glycosidic bonds .

Accelerated Stability Testing :

Condition Degradation Pathway Half-Life
pH 7.4, 37°CGlycosidic bond hydrolysis72 hours
UV Light (254 nm)Diene photodimerization12 hours

Synthetic Modifications

Industrial-scale modifications focus on enhancing solubility and bioactivity:

  • PEGylation : Attachment of polyethylene glycol (PEG) chains to hydroxymethyl groups improves aqueous solubility (≥10 mg/mL) .

  • Acetylation : Peracetylation masks polar hydroxyls, enabling blood-brain barrier penetration .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 2-(Hydroxymethyl)-6-[4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-yloxy]oxane-3,4,5-triol
  • Core Differences : Replaces the cyclopenta[a]phenanthrene with a cyclohexenyl ring , reducing steric hindrance and altering hydrophobicity.
  • Bioactivity Implications : The cyclohexenyl derivative’s simpler structure may limit interactions with steroid-binding receptors but improve metabolic stability .
2.1.2 Zygocaperoside
  • Shared Features : Glycosidic linkage to a sugar moiety.
  • This results in distinct NMR profiles (e.g., δ 1.25–1.35 ppm for triterpenoid methyls vs. δ 1.10–1.20 ppm for the target compound’s pentamethyl groups) .
2.1.3 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
  • Key Contrast: Incorporates a nitrogen-sulfur heterocycle, enabling metal chelation, unlike the target compound’s oxygen-rich structure.

Functional Group Analysis

  • Hydroxyl Groups : The target compound’s seven hydroxyl groups (vs. 4–5 in analogues like nymphaeol C ) enhance hydrogen-bonding capacity, influencing solubility and protein-binding affinity .

Spectroscopic Comparisons

  • NMR Shifts: Target Compound: Cyclopenta[a]phenanthrene protons resonate at δ 0.8–1.5 ppm (methyl groups) and δ 5.2–5.6 ppm (olefinic protons from the hepta-2,5-dien-2-yl chain) . Vitexin: A flavone glycoside with aromatic protons at δ 6.8–7.2 ppm, absent in the target compound due to its non-aromatic core .
  • Mass Spectrometry: The target’s molecular weight (~750–800 Da) exceeds simpler analogues like schizolaenone C (~400 Da), complicating fragmentation patterns .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Hydroxyl Groups Molecular Weight (Da)
Target Compound Cyclopenta[a]phenanthrene Pentamethyl, hepta-2,5-dien-2-yl, glycoside 7 ~780
2-(Hydroxymethyl)-6-[4-(4-hydroxy-...) Cyclohexenyl Trimethylcyclohexenyl, glycoside 5 ~620
Zygocaperoside Triterpenoid Glycoside, hydroxyls 6 ~900
Nymphaeol C Flavonoid Prenyl, hydroxyls 4 ~450

Table 2: NMR Chemical Shift Comparisons (δ, ppm)

Proton Type Target Compound Zygocaperoside Nymphaeol C
Methyl (C-6) 1.12 (s) 1.28 (s) N/A
Olefinic (hepta-2,5-dienyl) 5.35 (m) N/A 5.20 (m)
Anomeric (glycosidic) 4.80 (d, J=7.8 Hz) 4.75 (d, J=8.1 Hz) N/A

Research Implications

The target compound’s unique structure positions it as a candidate for studying steroid-glycoside interactions in lipid metabolism or inflammation. Comparative NMR and docking analyses (leveraging tools like SHELXL and AutoDock ) could elucidate its binding modes. Further studies should explore its synthesis, stability, and in vitro bioactivity relative to simpler analogues like Vitexin .

Biological Activity

The compound 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol , also known as a type of ginsenoside, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C42H70O12C_{42}H_{70}O_{12}. It is characterized by a complex structure featuring multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene backbone. The presence of these functional groups is significant for its biological interactions.

Structural Information

PropertyValue
Molecular FormulaC42H70O12
Molecular Weight766.93 g/mol
LogP5.12
Solubility0.0743 g/L
Polar Surface Area160.07 Ų

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . In vitro studies have demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. For instance, it inhibits the expression of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammation-related conditions.

Neuroprotective Properties

Studies have highlighted the neuroprotective effects of this compound against neuronal cell death induced by oxidative stress. It appears to enhance cell viability and reduce apoptosis in neuronal cells through mechanisms involving the modulation of mitochondrial pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The underlying mechanisms may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Antioxidant Study : A study published in the Journal of Natural Products demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a therapeutic agent against oxidative stress .
  • Anti-inflammatory Mechanism : Research published in Phytotherapy Research showed that treatment with this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .
  • Neuroprotection : A study in Neurochemistry International reported that this compound protected SH-SY5Y neuronal cells from hydrogen peroxide-induced toxicity by enhancing the expression of neuroprotective factors .
  • Anticancer Activity : An investigation in Cancer Letters found that the compound inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction and modulation of key signaling pathways .

Q & A

Q. How can researchers reconcile inconsistent cytotoxicity results between 2D monolayers and 3D organoid models?

  • Methodological Answer : Standardize penetration assays (e.g., spheroid infiltration studies with fluorescently labeled compound) and adjust dosing based on diffusion kinetics. Validate via LC-MS quantification of intracellular concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.